(E)-N-[(E)-(4-chlorophenyl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[(E)-(4-chlorophenyl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[33113,7]decan-7-yl)methanimine is a complex organic compound that features a triazatricyclodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(E)-(4-chlorophenyl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine typically involves the condensation of 4-chlorobenzaldehyde with a suitable amine precursor. The reaction is often carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure the formation of the desired E-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification methods would be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(E)-(4-chlorophenyl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into different amine derivatives.
Substitution: Halogen atoms like chlorine can be replaced with other substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce a secondary amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor ligands. The triazatricyclodecane core is of particular interest for its potential bioactivity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with biological targets in unique ways, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (E)-N-[(E)-(4-chlorophenyl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazatricyclodecane derivatives and Schiff bases. These compounds share structural features but may differ in their specific substituents and functional groups.
Uniqueness
What sets (E)-N-[(E)-(4-chlorophenyl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine apart is its unique combination of a triazatricyclodecane core with a Schiff base linkage. This combination could confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-N-[(E)-(4-chlorophenyl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5/c22-19-8-6-17(7-9-19)10-23-24-20(18-4-2-1-3-5-18)21-11-25-14-26(12-21)16-27(13-21)15-25/h1-10H,11-16H2/b23-10+,24-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIYOTIDFQMAEH-TTZSNKELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CN1CN(C2)C3)C(=NN=CC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2(CN3CN1CN(C2)C3)/C(=N\N=C\C4=CC=C(C=C4)Cl)/C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.